![molecular formula C10H9N3O2S B2514352 3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea CAS No. 4650-17-3](/img/structure/B2514352.png)
3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea
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Overview
Description
“3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea” is a compound that has been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine . It has been found to promote rapeseed growth and increase seed yield and oil content .
Synthesis Analysis
The compound was synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . A mixture of thioureido acid 1 (2.24 g, 0.01 mol), chloroacetic acid (1.04 g, 0.011 mol), sodium carbonate (1.16 g, 0.011 mol) and water (30 mL) was refluxed for 5 hours .Chemical Reactions Analysis
The compound was obtained from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid in different solvents (water, acetic acid, DMF, ethanol), and by using different bases such as sodium acetate, sodium carbonate, and triethylamine .Scientific Research Applications
- Some derivatives of this compound exhibit discrete antimicrobial activity. Researchers have investigated its potential as an antimicrobial agent against various pathogens, including bacteria and fungi .
- Interestingly, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid has been found to promote rapeseed (canola) growth. It enhances seed yield and oil content in rapeseed plants, making it relevant for agricultural applications .
- Thiazole derivatives, including this compound, have been studied for their potential in medicinal chemistry. They exhibit diverse activities such as anti-inflammatory, antipyretic, antiviral, and anticancer properties .
- Researchers have explored their use in treating conditions like Alzheimer’s disease, hypertension, allergies, and HIV .
- Thiazole derivatives find applications in dye synthesis. They contribute to the development of functional dyes used in various industries, including textiles and printing .
- β-Amino acids, like 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, serve as starting materials in organic synthesis. Their versatile reactivity allows for the creation of complex molecules .
- Researchers continue to explore the biological effects of this compound. Its interactions with cellular components and potential therapeutic applications warrant further investigation .
Antimicrobial Activity
Plant Growth Promotion
Medicinal Chemistry
Functional Dye Synthesis
Organic Synthesis
Biological Studies
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets may be microbial cells or specific enzymes within these cells.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth or function of the target cells .
Biochemical Pathways
Similar compounds have been found to interfere with essential biochemical pathways in microbial cells, leading to their death or inhibition .
Result of Action
3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea has been found to promote rapeseed growth and to increase seed yield and oil content . This suggests that the compound has a positive effect on plant growth and productivity.
properties
IUPAC Name |
(1Z)-1-(4-oxo-1,3-thiazolidin-2-ylidene)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-8-6-16-10(12-8)13-9(15)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVXGSUDMYZKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC(=O)NC2=CC=CC=C2)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N/C(=O)NC2=CC=CC=C2)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea |
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